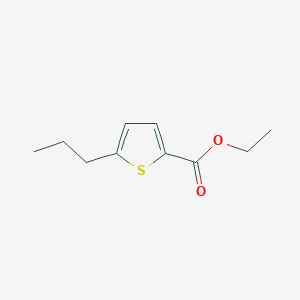

Ethyl 5-propylthiophene-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2S |

|---|---|

Molecular Weight |

198.28 g/mol |

IUPAC Name |

ethyl 5-propylthiophene-2-carboxylate |

InChI |

InChI=1S/C10H14O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

UUOSPURIVUBAJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(S1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Propylthiophene 2 Carboxylate

Modern and Advanced Synthetic Strategies for Ethyl 5-propylthiophene-2-carboxylate

Contemporary organic synthesis has seen the rise of powerful new methods for the construction of heterocyclic rings, with transition-metal catalysis at the forefront.

Transition-metal catalysis offers highly efficient and selective routes to substituted thiophenes. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in functionalizing pre-existing thiophene (B33073) rings. For the de novo synthesis of the thiophene ring, catalytic methods can offer milder reaction conditions and greater functional group tolerance compared to classical methods.

One modern approach involves the palladium-catalyzed carbonylation of a suitably substituted bromo-thiophene to introduce the carboxylate group. beilstein-journals.org For instance, a 2,4-dibromo-3-alkylthiophene could be selectively carbonylated to introduce the ester functionality. Furthermore, transition-metal catalysts, including those based on vanadium, iron, or molybdenum, have been used to synthesize 2-thiophenecarboxylic acid derivatives from thiophenes and a CCl₄-ROH system. semanticscholar.orgresearchgate.net This method allows for the direct carboxylation of the thiophene ring.

Table 3: Examples of Modern Catalytic Approaches to Thiophene-2-carboxylates

| Catalyst System | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Palladium complexes | Halogenated thiophene, CO, Alcohol | Thiophene carboxylate | High selectivity and functional group tolerance. beilstein-journals.org |

These modern methods provide powerful tools for the synthesis of complex thiophene derivatives like this compound, often with higher efficiency and selectivity than traditional cyclization approaches.

Transition-Metal-Catalyzed Approaches

Palladium-Catalyzed Cross-Coupling Methodologies for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis of complex organic molecules, including highly substituted thiophenes. rsc.orgbenthamdirect.com These reactions offer a reliable and modular approach to introduce a wide variety of functional groups onto the thiophene scaffold with high chemo- and regioselectivity. The general principle involves the reaction of a thiophene derivative bearing a leaving group (e.g., a halide) with an organometallic reagent in the presence of a palladium catalyst. This approach has been instrumental in creating aryl-, heteroaryl-, and alkyl-substituted thiophenes. derpharmachemica.com

Suzuki-Miyaura Coupling in Thiophene Derivatization

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming carbon-carbon bonds. nih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. mdpi.com In the context of thiophene derivatization, this method is exceptionally effective for introducing aryl, heteroaryl, or alkyl groups. For instance, a bromothiophene can be coupled with an arylboronic acid to yield an arylthiophene. nih.govresearchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts. nih.gov Micellar chemistry has been applied to Suzuki couplings between thiophene boronic acids and bromoanilines, allowing the reactions to proceed efficiently in water at room temperature. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Thiophene Derivatization

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-phenylthiophene | 76% | nih.gov |

| 4-Bromothiophene-2-carbaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(p-Tolyl)thiophene-2-carbaldehyde | 93% | mdpi.com |

| 2-Bromothiophene | 4-Anilineboronic acid | Pd(dtbpf)Cl₂, Et₃N | 4-(Thiophen-2-yl)aniline | 98% | mdpi.com |

Sonogashira Coupling in Thiophene-Based Scaffolds

The Sonogashira coupling is the premier method for the formation of a C(sp²)-C(sp) bond, typically by reacting a vinyl or aryl halide with a terminal alkyne. blucher.com.br This reaction is co-catalyzed by palladium and copper complexes. blucher.com.brnih.gov It serves as a powerful tool for synthesizing thiophene acetylenes, which are valuable intermediates and building blocks in materials science and medicinal chemistry. blucher.com.brblucher.com.br For example, iodothiophenes can be coupled with various terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalytic system to generate the corresponding alkynylthiophenes. blucher.com.br The reaction conditions can be optimized by varying the catalyst, solvent, and base to achieve high yields. blucher.com.brnih.govresearchgate.net

Table 2: Sonogashira Coupling Reactions with Thiophene Substrates

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 3-Iodothiophene | 1-Heptyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Hept-1-yn-1-yl)thiophene | 62% | blucher.com.br |

| 2-Iodothiophene | Phenylacetylene | Pd/C, CuI, PPh₃ | 2-(Phenylethynyl)thiophene | 90% | nih.gov |

Heck and Stille Coupling Applications

The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene, offering a method to introduce alkenyl substituents onto a thiophene ring. researchgate.net Palladium-catalyzed decarboxylative Heck-type couplings have also been developed, providing an efficient route to functionalized benzo[b]thiophenes from 3-chlorobenzo[b]thiophene-2-carboxylic acids and styrenes. nih.gov

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organohalide, catalyzed by palladium. acs.org This reaction is known for its tolerance of a wide array of functional groups, although a significant drawback is the toxicity of the tin reagents and byproducts. It has been a reliable method for creating complex molecules, including functional polymers incorporating thiophene units. acs.org

Table 3: Examples of Heck and Stille Coupling in Thiophene Synthesis

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Heck | 2-Formylthiophene | Iodobenzene | Pd(OAc)₂, n-Bu₄NBr | 2-Formyl-5-phenylthiophene | 75% | researchgate.net |

| Decarboxylative Heck | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Styrene | Pd(OAc)₂, Ag₂CO₃ | 3-Chloro-2-styrylbenzo[b]thiophene | 92% | nih.gov |

C-H Activation Strategies in Thiophene Synthesis and Functionalization

Direct C-H activation (or functionalization) has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it bypasses the need to pre-functionalize the substrate with a halide or organometallic moiety. nih.govmdpi.comacs.org In this approach, a C-H bond on the thiophene ring is directly coupled with a reaction partner, typically an aryl halide. organic-chemistry.org Palladium catalysts are frequently used for these transformations. rsc.orgacs.org A significant challenge in the C-H functionalization of thiophenes is controlling the regioselectivity, as the C-H bonds at the α-positions (C2 and C5) are generally more reactive than those at the β-positions (C3 and C4). rsc.org However, advanced catalytic systems and the use of directing groups have enabled more selective functionalizations. mdpi.comrsc.org

Table 4: C-H Activation for Thiophene Functionalization

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Thiophene | 1,3,5-Trifluorobenzene | Pd(OAc)₂, Ag₂CO₃ | 2-(2,4,6-Trifluorophenyl)thiophene | 85% | acs.org |

| 2-Phenylthiophene | 2-Bromothiophene | Pd(OAc)₂, KOAc | 2-Phenyl-5-(thiophen-2-yl)thiophene | 86% | rsc.org |

| Thieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)₂, K₂CO₃ | 2-Phenylthieno[3,2-d]pyrimidine | 85% | mdpi.com |

Copper-Mediated Cross-Coupling Reactions

While palladium catalysts are dominant, copper-mediated cross-coupling reactions represent a valuable and often more economical alternative for thiophene functionalization. rsc.org The classic Ullmann condensation, which typically requires harsh conditions, has been significantly improved with the development of new copper/ligand systems that operate under milder temperatures. acs.org Copper catalysts are effective for forming C-S, C-N, and C-O bonds, which can be more challenging with palladium. rsc.org Furthermore, copper has been successfully employed in oxidative C-H/C-H cross-coupling reactions, for example, between benzamides and thiophenes, avoiding the prefunctionalization of either coupling partner. rsc.org Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been identified as an effective mediator for Stille-type reactions. acs.org

Table 5: Examples of Copper-Mediated Thiophene Functionalization

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst/Mediator | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Oxidative C-H/C-H Coupling | Thiophene | N-(piperidin-1-yl)benzamide | CuOAc, AgNO₃ | N-(piperidin-1-yl)-2-(thiophen-2-yl)benzamide | 81% | rsc.org |

| C-S Coupling | 4-Iodotoluene | Thiophenol | CuI, K₂CO₃ | Phenyl(p-tolyl)sulfane | 92% | rsc.org |

| Stille-type Coupling | Vinylstannane | Vinyl iodide | Copper(I) thiophene-2-carboxylate (CuTC) | 1,3-Butadiene | High Yield | acs.org |

Other Metal-Catalyzed Heterocyclization Processes

Beyond functionalizing an existing ring, the thiophene core itself can be constructed through metal-catalyzed heterocyclization reactions. nih.gov These methods often involve the cyclization of suitably functionalized acyclic precursors. For instance, palladium iodide (PdI₂) has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. organic-chemistry.org Gold catalysts can promote carbothiolation reactions to produce sulfur-containing heterocycles, while rhodium has been employed in the transannulation between 1,2,3-thiadiazoles and alkynes to yield highly substituted thiophenes. derpharmachemica.comorganic-chemistry.org Other coinage metals, such as silver and gold, can be used to control the divergent heterocyclization of N-propargyl hydrazides to form different heterocyclic products. acs.org

Table 6: Metal-Catalyzed Heterocyclization for Thiophene Synthesis

| Metal Catalyst | Substrate | Process | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| PdI₂/KI | 1-Mercapto-3-yn-2-ols | Heterocyclodehydration | Substituted thiophenes | 75-92% | organic-chemistry.org |

| Rh₂(OAc)₄ | 1,2,3-Thiadiazole and Alkyne | Transannulation | Tetrasubstituted thiophene | High Yield | organic-chemistry.org |

| AuCl | o-Alkynylthioanisole | Carbothiolation/Cyclization | 2,3-Disubstituted benzothiophene | High Yield | derpharmachemica.com |

Organocatalytic and Base-Catalyzed Transformations

Base-catalyzed transformations are a cornerstone in the synthesis of thiophene derivatives. These reactions often utilize common bases such as triethylamine (B128534) or potassium carbonate to facilitate the cyclization process. tandfonline.com A prominent example is the Gewald reaction, a multi-component process that typically employs a base to catalyze the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur, leading to the formation of a 2-aminothiophene. nih.govpharmaguideline.com While not a direct route to this compound, the resulting 2-aminothiophene core is a versatile intermediate that can be further modified to achieve the target structure.

Another key base-promoted strategy involves the heterocyclization of S-containing alkyne substrates. mdpi.com For instance, the treatment of (Z)-2-en-4-yne-1-thiolate derivatives with a base can induce thiocyclization to form the thiophene ring. nih.gov The direct carboxylation of the thiophene ring using carbon dioxide can also be achieved in a base-mediated system, utilizing a mixture of carbonate and carboxylate salts under solvent-free conditions. mdpi.com This method involves the base-mediated cleavage of a C-H bond, followed by the insertion of CO2. mdpi.com

The table below summarizes representative base-catalyzed approaches to thiophene derivatives.

| Reaction Type | Starting Materials | Base/Catalyst | Key Features | Ref. |

| Gewald Synthesis | Ketone, α-cyanoester, Sulfur | Amine (e.g., Morpholine) | Forms 2-aminothiophene core | pharmaguideline.com |

| Thiophene Synthesis | β-ketodithioesters, α-haloketones | Triethylamine | Multicomponent reaction in ethanol | tandfonline.com |

| Carboxylation | Thiophene, CO2 | Cesium Carbonate / Cesium Pivalate | Solvent-free, direct C-H activation | mdpi.com |

| Heterocyclization | (Z)-2-en-4-yne-1-thiolate | Base | Intramolecular cyclization | nih.gov |

Multi-Component Reaction Procedures (MCRs) for Thiophene Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.combohrium.com This approach aligns with the principles of pot, atom, and step economy (PASE), making it a cornerstone of green and efficient synthesis. nih.gov MCRs offer significant advantages by minimizing waste, simplifying procedures, and saving resources. bohrium.comnih.gov

Several MCRs have been developed for the synthesis of diverse thiophene derivatives. tandfonline.com The Gewald three-component reaction is a classic example, involving the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. nih.govbohrium.com Modifications of this reaction have expanded its scope and utility. researchgate.net Other MCRs involve the one-pot reaction of β-ketodithioesters, α-haloketones, and isocyanides, or the combination of aldehydes, activated methylene (B1212753) compounds, and elemental sulfur with 1,3-dicarbonyl compounds in aqueous media. nih.gov These reactions can be catalyzed by metals, bases, or Lewis bases, and some can proceed without a catalyst. tandfonline.comtandfonline.com Such procedures provide a direct and versatile route to densely functionalized thiophenes that can be precursors to this compound. tandfonline.combohrium.com

The following table outlines various MCRs used for synthesizing thiophene backbones.

| MCR Type | Reactants | Catalyst/Medium | Product Type | Ref. |

| Gewald Reaction | Ketone, Activated Nitrile, Sulfur | Base (e.g., Et3N) | 2-Aminothiophenes | tandfonline.com |

| Three-Component | β-ketodithioesters, α-haloketones, cyclohexylisocyanide | Aqueous solution | Polysubstituted thiophenes | nih.gov |

| Four-Component | Aldehydes, Methylene halides, Sulfur, 1,3-dicarbonyls | Water | Fused thiophenes | nih.govbohrium.com |

| Three-Component | Aryl methyl ketones, Sulfur | Imidazolium salt catalyst | 2,4-Disubstituted thiophenes | researchgate.net |

Atom-Economical and Regioselective Cyclization of Functionalized Alkynes

The cyclization of functionalized alkynes represents a powerful and atom-economical strategy for the regioselective synthesis of substituted thiophenes. mdpi.comnih.gov This approach constructs the thiophene ring in a single, specific manner, avoiding the formation of unwanted isomers and maximizing the incorporation of atoms from the starting materials into the final product. nih.gov These methods typically start from readily available S-containing alkyne substrates, which undergo heterocyclization to form the thiophene core. mdpi.comresearchgate.net

Metal-catalyzed heterocyclization is a prominent technique in this area. Catalysts based on palladium, for example, can activate the alkyne's triple bond, facilitating an intramolecular nucleophilic attack by the sulfur atom to close the ring. mdpi.comresearchgate.net For instance, 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes in the presence of a PdI2 catalyst with a KI additive. organic-chemistry.org This process is highly efficient and can be considered a cycloisomerization, which is inherently atom-economical. nih.gov Base-promoted cyclizations of specific alkyne substrates also provide a direct entry to the thiophene ring system. mdpi.com These methods are significant steps toward more direct and sustainable routes for producing specifically substituted thiophenes. nih.gov

| Cyclization Method | Substrate | Catalyst/Reagent | Key Outcome | Ref. |

| Metal-Catalyzed | 1-Mercapto-3-yn-2-ols | PdI2/KI | High yields of substituted thiophenes | organic-chemistry.org |

| Base-Promoted | (Z)-2-en-4-yne-1-thiolate derivatives | Base | Regiospecific thiocyclization | nih.gov |

| Iodocyclization | Thioenynes | I2 | Formation of 3-iodothiophenes | bohrium.com |

| Copper-Promoted | (Z)-1-en-3-ynyl(butyl)sulfanes | CuX2 | 5-endo-dig S-cyclization | researchgate.net |

Environmentally Sustainable Synthetic Protocols

The synthesis of thiophene derivatives is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govfirp-ula.org Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.gov Methodologies like multi-component reactions (MCRs) and atom-economical cyclizations are prime examples of these principles in action, as they are designed to maximize the incorporation of starting materials into the final product, thus minimizing waste. tandfonline.comrsc.org

The use of catalytic reagents is favored over stoichiometric ones because catalysts can be used in small amounts and often recycled, reducing waste and improving efficiency. nih.gov Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure is a crucial goal. nih.gov The choice of solvent is also a major focus, with a push to reduce or eliminate volatile organic compounds (VOCs) in favor of safer alternatives like water, ionic liquids, or solvent-free conditions. jddhs.com These principles collectively encourage the development of synthetic routes that are not only efficient but also safer and more sustainable. jddhs.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents in the synthesis of thiophene derivatives. mdpi.com ILs are salts with low melting points that can dissolve a wide range of compounds, while DESs are mixtures of hydrogen bond donors and acceptors with a melting point lower than either component. mdpi.comacs.org Both classes of solvents are characterized by low volatility, non-flammability, chemical stability, and potential for recyclability. mdpi.comresearchgate.net

These solvents can act as both the reaction medium and, in some cases, the catalyst. mdpi.com For example, the synthesis of thiophenes from 1-mercapto-3-yn-2-ols has been successfully performed in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol. mdpi.comresearchgate.net This DES/catalyst system could be recycled multiple times without a significant loss in activity. mdpi.com Similarly, imidazolium-based ionic liquids have been used as recyclable solvents for the palladium-catalyzed synthesis of thiophenes. organic-chemistry.org The use of these novel media can significantly reduce the environmental footprint of synthetic processes by replacing hazardous organic solvents. tandfonline.comnih.govacs.org

Moving towards entirely solvent-free or water-based reaction systems represents a significant advancement in green chemistry for thiophene synthesis. tandfonline.com Solvent-free reactions, sometimes conducted via mechanochemical methods like ball milling, eliminate the need for any solvent, thereby preventing pollution associated with volatile organic compounds (VOCs). researchgate.netchemrxiv.org This approach has been used for the synthesis of thiophene derivatives via MCRs, where reactants are mixed directly, sometimes with a solid catalyst, to produce the final product. researchgate.netresearchgate.net For instance, the direct carboxylation of thiophene with CO2 can be achieved under solvent-free conditions in a medium of carbonate and carboxylate salts. mdpi.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Several synthetic strategies for thiophenes have been adapted to aqueous media. nih.gov For example, a one-pot, four-component reaction to synthesize thiophene derivatives has been successfully carried out in water. nih.govbohrium.com Similarly, Suzuki reactions to create substituted thiophenes have been performed in a mixture of toluene (B28343), water, and ethanol, demonstrating the feasibility of reducing reliance on purely organic solvents. acs.org These methodologies offer cleaner, safer, and more sustainable routes for the production of thiophene compounds. tandfonline.com

Microwave-Assisted Organic Synthesis (MAOS) in Thiophene Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant enabling technology in synthetic chemistry, offering substantial advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like thiophenes. nih.gov The fundamental principle of MAOS involves the direct heating of reactants and solvents through dielectric polarization, leading to rapid and uniform temperature increases throughout the reaction mixture. This efficient energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. nih.govbeilstein-journals.org

In thiophene chemistry, MAOS has been successfully applied to a variety of synthetic transformations, including multicomponent reactions, condensations, and cross-coupling reactions. beilstein-journals.orgeurekaselect.comresearchgate.net For instance, the synthesis of 5-Aryl-thiophene-2-carboxylates, which are structurally analogous to this compound, has been achieved rapidly through the condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters under microwave irradiation. researchgate.net This approach highlights the potential of MAOS to facilitate the construction of the substituted thiophene ring system efficiently.

The benefits of microwave irradiation are often demonstrated through comparative studies with conventional heating methods. For example, in the synthesis of certain heterocyclic compounds, reactions that required several hours of reflux under conventional conditions were completed in minutes using a microwave reactor, frequently resulting in higher product yields. nih.gov A study on the synthesis of quinoline (B57606) derivatives showed a reaction time of 4 minutes under microwave conditions yielded 80-95% of the product, whereas conventional heating required 60 minutes for a lower yield. nih.gov Similarly, the synthesis of amic acids from a thiophene derivative required four hours of reflux in 1,4-dioxane (B91453) conventionally, while the same reaction was completed in four minutes under solvent-free microwave irradiation.

| Reaction Type | Microwave Conditions | Yield (MAOS) | Conventional Heating Conditions | Yield (Conventional) | Source |

|---|---|---|---|---|---|

| Quinoline Synthesis | 100 °C, 4 min | 80-95% | Oil bath, 60 min | Lower than MAOS | nih.gov |

| Amic Acid Synthesis from Thiophene Derivative | Solvent-free, 4 min | Not specified (crude product obtained) | 1,4-Dioxane, 4 hours reflux | Not specified | |

| 5-Aza-adenine Synthesis | 20 min | 65% | Not specified | Trace amount (1.5%) | beilstein-journals.org |

The application of MAOS provides a powerful tool for the rapid and efficient synthesis of thiophene derivatives, suggesting that a microwave-assisted strategy for the synthesis of this compound could offer significant improvements in terms of reaction speed and yield over traditional methods.

Yield Optimization and Control of Selectivity in this compound Synthesis

Achieving the desired substitution pattern on the thiophene ring is a critical aspect of synthesizing this compound. Regioselectivity, in this context, refers to the precise placement of the ethyl carboxylate group at the C2 position and the propyl group at the C5 position. The inherent electronic properties of the thiophene ring play a guiding role, as the C2 and C5 positions are generally more reactive towards electrophilic substitution compared to the C3 and C4 positions. pharmaguideline.com

Synthetic strategies often exploit this inherent reactivity or employ directing groups to enforce the desired regiochemical outcome. beilstein-journals.org A common and effective approach involves starting with a thiophene molecule that is already functionalized at one of the desired positions. For example, a synthetic route could begin with a 5-substituted-thiophene-2-carboxylic acid or its ester derivative. A modular route to tetra-arylated thiophenes has been developed where an ester activating/directing group provides programmed chemical control, enabling the functionalization of individual positions sequentially via regioselective halogenations and cross-coupling reactions. acs.org

Following this logic, a plausible synthesis for this compound could start with a precursor like ethyl 5-bromothiophene-2-carboxylate. The bromine atom at the C5 position then serves as a handle for a cross-coupling reaction, such as a Suzuki or Negishi coupling, with a propyl-containing organometallic reagent to introduce the propyl group with high regioselectivity. This type of palladium-catalyzed cross-coupling has been successfully used to synthesize various 5-aryl-thiophene-2-carboxylates. mdpi.com

As this compound is an achiral molecule, stereochemical control of the final product is not a concern. However, in the synthesis of more complex, chiral thiophene derivatives, controlling the stereochemistry is crucial and can be achieved through the use of chiral catalysts or by starting with enantiomerically pure precursors. acs.org

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. This involves systematically adjusting parameters such as catalyst, solvent, base, temperature, and reaction time to suppress side reactions and enhance the rate of product formation.

In the context of palladium-catalyzed cross-coupling reactions, which are highly relevant for the synthesis of 5-substituted thiophenes, each component plays a crucial role. mdpi.com

Catalyst: The choice of palladium catalyst and its associated ligands is paramount. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used for Suzuki couplings on thiophene substrates. mdpi.com The catalyst loading is also optimized; typically, a few mole percent is sufficient to achieve efficient conversion without unnecessary cost or product contamination.

Base and Solvent: The base is required to activate the boronic acid (in a Suzuki coupling) and neutralize the acid generated during the reaction. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. mdpi.com The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently employed for Suzuki reactions. mdpi.com

Temperature and Time: The reaction temperature directly influences the reaction rate. For Suzuki couplings involving bromothiophenes, temperatures around 90-100 °C are typical. mdpi.com Microwave heating can significantly shorten the required reaction time. nih.govresearchgate.netacs.org Optimization involves finding the lowest temperature and shortest time that provide a high yield to minimize energy consumption and potential thermal degradation of products.

A study on the synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylates from 2-ethylhexyl 5-bromothiophene-2-carboxylate provides a concrete example of condition optimization. The researchers achieved yields ranging from 60.1% to 79.1% using Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a 1,4-dioxane/water solvent system at 90 °C. mdpi.com This demonstrates how a systematic approach to optimizing these variables can lead to efficient and high-yielding synthetic protocols.

| Parameter | Variable | Example/Rationale | Impact on Yield/Efficiency |

|---|---|---|---|

| Catalyst | Palladium Source & Ligand | Pd(PPh₃)₄, Pd(OAc)₂ | Affects catalytic activity, reaction rate, and scope. |

| Base | Inorganic Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Essential for transmetalation step in Suzuki coupling; strength and solubility are key. |

| Solvent | Organic/Aqueous Mixture | 1,4-Dioxane/H₂O, Toluene/H₂O | Influences solubility of reactants and catalyst stability. |

| Temperature | Thermal or Microwave Heating | Typically 80-120 °C (Thermal), Higher for MAOS | Controls reaction rate; higher temperatures can lead to decomposition. |

| Time | Minutes to Hours | MAOS: <30 min; Conventional: 2-24 h | Shorter times are preferable to increase throughput and minimize side products. |

Reactivity and Transformation Pathways of Ethyl 5 Propylthiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions of Thiophene (B33073) Carboxylates

The thiophene ring is generally more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate. However, the reactivity and regioselectivity in Ethyl 5-propylthiophene-2-carboxylate are influenced by two competing substituents. The propyl group at C5 is an activating group, donating electron density via an inductive effect, which directs incoming electrophiles to the ortho position (C4). Conversely, the ethyl carboxylate group at C2 is a deactivating group, withdrawing electron density and directing electrophiles to the meta position (C4). Due to the concordant directing effects of both the activating and deactivating groups, electrophilic substitution is strongly favored to occur at the C4 position.

Halogenation of thiophene rings can be achieved using various reagents. For 2,5-disubstituted thiophenes like this compound, halogenation is predicted to occur at one of the vacant positions, C3 or C4. Given the directing effects of the propyl and carboxylate groups, substitution is anticipated to be highly regioselective for the C4 position. Studies on similar thiophene structures have demonstrated selective bromination. For instance, 2,5-dibromothiophene (B18171) can be synthesized by treating thiophene with two equivalents of N-bromosuccinimide (NBS) in dimethylformamide (DMF). researchgate.net This suggests that NBS is an effective reagent for controlled halogenation of the thiophene ring.

The predicted reaction for this compound would involve the introduction of a halogen atom, such as bromine, selectively at the C4 position, yielding Ethyl 4-bromo-5-propylthiophene-2-carboxylate.

Table 1: Predicted Halogenation of this compound

| Reagent | Predicted Product | Position of Substitution |

|---|---|---|

| N-Bromosuccinimide (NBS) | Ethyl 4-bromo-5-propylthiophene-2-carboxylate | C4 |

| Bromine (Br₂) in Acetic Acid | Ethyl 4-bromo-5-propylthiophene-2-carboxylate | C4 |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The nitration of thiophenes often requires milder conditions than for benzene to avoid oxidation of the sensitive ring. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) is an effective reagent for the nitration of various five-membered heterocycles. researchgate.net For this compound, the reaction with a nitrating agent is expected to introduce a nitro group at the C4 position. Research on the nitration of 2,5-dihalothiophenes using concentrated nitric and sulfuric acids further supports that substitution occurs on the available ring positions (C3 and C4). researchgate.net

Sulfonation can be accomplished using reagents like fuming sulfuric acid. The resulting sulfonic acid group is a versatile functional handle for further synthetic transformations. For the target molecule, sulfonation would yield Ethyl 4-(sulfo)-5-propylthiophene-2-carboxylate.

Table 2: Predicted Nitration and Sulfonation Reactions

| Reaction | Reagent | Predicted Product | Position of Substitution |

|---|---|---|---|

| Nitration | Nitric Acid / Sulfuric Acid | Ethyl 4-nitro-5-propylthiophene-2-carboxylate | C4 |

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. nih.gov Friedel-Crafts acylation involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to introduce an acyl group. youtube.com The product of this reaction is an aryl ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org For this compound, acylation is predicted to occur at the C4 position, affording, for example, Ethyl 4-acetyl-5-propylthiophene-2-carboxylate when using acetyl chloride.

Friedel-Crafts alkylation, which introduces an alkyl group, is generally less useful for deactivated rings. The presence of the electron-withdrawing ester group makes Friedel-Crafts alkylation on this compound challenging. youtube.com

Table 3: Predicted Friedel-Crafts Acylation

| Acylating Agent | Lewis Acid Catalyst | Predicted Product |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | AlCl₃ | Ethyl 4-acetyl-5-propylthiophene-2-carboxylate |

| Propionyl Chloride (CH₃CH₂COCl) | AlCl₃ | Ethyl 4-propionyl-5-propylthiophene-2-carboxylate |

Nucleophilic Reactions at the Ester Moiety and Thiophene Core

The ethyl carboxylate group is the primary site for nucleophilic attack. These reactions allow for the modification of the ester into other functional groups, such as carboxylic acids and amides.

Ester hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This can be achieved under acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves treating the ester with a strong base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. The hydrolysis of this compound would produce 5-propylthiophene-2-carboxylic acid and ethanol.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol, typically under acidic or basic catalysis. google.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would result in Mthis compound.

Table 4: Hydrolysis and Transesterification Products

| Reaction | Reagents | Product |

|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH, Heat 2. H₃O⁺ | 5-Propylthiophene-2-carboxylic acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 5-Propylthiophene-2-carboxylic acid |

The conversion of the ester to an amide is a valuable transformation for creating derivatives with diverse biological and material properties. nih.gov This can be accomplished through two main pathways.

The first is direct aminolysis, where the ester is heated with an amine. This reaction is often slow and may require high temperatures. For instance, heating ethyl thiophene-2-carboxylate (B1233283) with ethylenediamine (B42938) at 95-100°C yields the corresponding N-(2-aminoethyl)-thiophene-2-carboxamide. prepchem.com

A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid (5-propylthiophene-2-carboxylic acid), as described in section 3.2.1. The resulting carboxylic acid is then activated, often by conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a desired amine to form the target amide. google.com This method is highly versatile and allows for the synthesis of a wide array of primary, secondary, and tertiary amides.

Table 5: Amidation Pathways

| Pathway | Step 1 Reagents | Step 2 Reagents | Final Product (example with Ammonia) |

|---|---|---|---|

| Direct Aminolysis | Ammonia (NH₃), Heat | - | 5-Propylthiophene-2-carboxamide |

Reactions with Organometallic Reagents (e.g., Lithiation, Grignard Reactions)

The ester functional group of this compound is a primary site for nucleophilic attack by organometallic reagents. Organolithium and Grignard reagents, acting as potent sources of carbanions, readily react with the electrophilic carbonyl carbon. libretexts.org

Generally, the reaction of an ester with an excess of a Grignard or organolithium reagent leads to the formation of a tertiary alcohol. wikipedia.org This transformation occurs through a sequential addition-elimination-addition mechanism. The first equivalent of the organometallic reagent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield a ketone. This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup.

In the context of this compound, this pathway allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon.

Table 1: Representative Reactions with Organometallic Reagents

| Reagent | Product Type | Description |

| 2 eq. R-MgX (Grignard) | Tertiary Alcohol | Two 'R' groups from the Grignard reagent are added to the carbonyl carbon, replacing the ethoxy group and reducing the carbonyl to a hydroxyl group. |

| 2 eq. R-Li (Organolithium) | Tertiary Alcohol | Similar to Grignard reagents, two 'R' groups are added to form a tertiary alcohol. Organolithium reagents are generally more reactive. |

Beyond the ester group, the thiophene ring itself is susceptible to reaction with organometallic reagents, particularly strong bases like organolithiums. The protons on the thiophene ring are acidic and can be removed in a process called metalation. For thiophene derivatives, deprotonation typically occurs at the position alpha to the sulfur atom if available. In a related compound, thiophene-2-carboxylic acid, treatment with lithium diisopropylamide (LDA) results in deprotonation at the 5-position. wikipedia.org This suggests that under carefully controlled conditions, direct lithiation of the thiophene ring in this compound could potentially occur, providing a handle for further functionalization at that position.

Coupling Reactions and Thiophene Ring Functionalization

The thiophene moiety within this compound serves as a versatile scaffold for advanced coupling reactions, enabling the formation of complex molecular architectures through functionalization of the heterocyclic ring.

Remote Functionalization via Samarium Diiodide Promotion

A notable strategy for functionalizing the thiophene ring is through reactions promoted by samarium diiodide (SmI₂). acs.orgntu.edu.tw This single-electron reducing agent can activate thiophene-2-carboxylates towards reactions with various electrophiles, such as aldehydes, ketones, and conjugated esters. acs.orgntu.edu.twnih.gov This method effectively treats the thiophene carboxylate as a synthetic equivalent of a pentanoate 5-anion or a pentanoate 4,5-dianion. ntu.edu.twnih.gov

The reaction, promoted by SmI₂, proceeds regioselectively at the thienyl ring. ntu.edu.tw The mechanism is thought to involve a dienolate intermediate. ntu.edu.tw Subsequent reductive desulfurization of the thiophene ring, typically with Raney nickel, yields long-chain aliphatic esters with functional groups at remote positions. acs.orgntu.edu.twnih.gov This powerful two-step sequence allows the thiophene ring to act as a temporary scaffold to achieve functionalization at positions far from the activating ester group, a challenging task in organic synthesis. ntu.edu.tw

Table 2: SmI₂-Promoted Remote Functionalization

| Reagent(s) | Intermediate Product | Final Product (after desulfurization) |

| 1. SmI₂, Aldehyde/Ketone2. Raney Nickel | Dihydrothiophene derivative | Remotely functionalized pentanoate ester |

| 1. SmI₂, Conjugated Ester2. Raney Nickel | Dihydrothiophene derivative | Remotely functionalized pentanoate ester |

Decarboxylative Coupling Reactions

Decarboxylative cross-coupling reactions represent a modern method for forming carbon-carbon and carbon-heteroatom bonds, using carboxylic acids or their derivatives as stable and readily available substrates. wikipedia.org These reactions involve the cleavage of a C–COOH bond and its replacement with a new bond, releasing carbon dioxide as a byproduct. wikipedia.org

While often performed on the free carboxylic acid, pathways exist for the decarboxylative functionalization of esters. For this compound, this would typically involve hydrolysis to the corresponding 5-propylthiophene-2-carboxylic acid. The resulting carboxylate can then be coupled with organic halides using a metal catalyst, such as palladium or copper. wikipedia.org For instance, thiophene potassium carboxylate salts have been used directly in decarboxylative cross-coupling reactions to prepare oligothiophenes. concordia.ca This methodology provides a powerful route to biaryl compounds and other complex structures where the carboxylate group is replaced by an aryl, vinyl, or other organic moiety. wikipedia.orgnih.gov

Radical and Photochemical Transformations of Thiophene Derivatives

The aromatic thiophene ring is an active participant in radical and photochemical reactions. e-bookshelf.dee-bookshelf.de The inclusion of a thiophene ring in a molecular structure can introduce unique photoreactive properties.

Thiophene derivatives can undergo a variety of photochemical transformations, including isomerization, cycloaddition, and cyclization reactions. e-bookshelf.de A significant application is the photocyclization of styrylthiophenes to synthesize thiahelicenes, where the thiophene ring is integral to the formation of the helical aromatic structure. nih.gov

More specifically, ethyl thiophene-2-carboxylate can be a precursor for photochromic systems. In one study, the SmI₂-promoted coupling of ethyl thiophene-2-carboxylate with aryl ketones, followed by dehydration and aromatization, yielded 4,5-dialkenylthiophenes. These compounds exhibit photochromism, undergoing electrocyclization upon irradiation with UV light to form colored, closed-ring species. This reversible transformation makes such derivatives interesting for applications in molecular switches and optical materials.

The thiophene ring can also be involved in radical reactions, such as homolytic aromatic substitution, where a radical species attacks the aromatic ring. researchgate.net The electron-rich nature of the thiophene ring makes it susceptible to such reactions, allowing for the introduction of various substituents. nih.gov

Derivatization Strategies and Novel Compound Synthesis

Design and Synthesis of Functionalized Ethyl 5-propylthiophene-2-carboxylate Derivatives

The design and synthesis of functionalized derivatives of this compound are driven by the need to fine-tune the molecule's properties. By strategically introducing different functional groups, researchers can modulate characteristics such as solubility, electronic energy levels, and intermolecular interactions.

The propyl side chain at the 5-position of the thiophene (B33073) ring, while primarily a solubilizing group, can also be a target for functionalization. One common approach for modifying such alkyl side chains on aromatic rings is through free-radical halogenation. For instance, free-radical bromination, typically initiated by N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can selectively introduce a bromine atom at the benzylic-like position (the carbon atom adjacent to the thiophene ring).

This brominated intermediate serves as a versatile precursor for a variety of subsequent nucleophilic substitution reactions. For example, it can be converted to alcohols, ethers, amines, or other functional groups, thereby introducing new functionalities to the propyl side chain.

Table 1: Potential Derivatives from Propyl Side Chain Modification

| Starting Material | Reagents | Product | Potential Functionality |

|---|

The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the direct introduction of various functional groups. The positions available for substitution on the this compound ring are the 3- and 4-positions. The directing effects of the existing substituents (the electron-donating propyl group and the electron-withdrawing ethyl carboxylate group) will influence the regioselectivity of these reactions.

A key reaction for introducing a formyl group is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comorganic-chemistry.orgresearchgate.netnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto electron-rich aromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.orgresearchgate.netnih.gov For this compound, this would likely lead to formylation at the 4-position due to the directing influence of the substituents.

Another powerful technique for functionalizing the thiophene ring is through directed ortho-metalation. This involves the deprotonation of a C-H bond adjacent to a directing group, followed by quenching with an electrophile. For instance, the amide derivative of 5-propylthiophene-2-carboxylic acid can direct lithiation to the 3-position, which can then be functionalized. mdpi.com A subsequent bromination can then introduce a bromine atom at the 4-position, creating a tetra-substituted thiophene that is highly valuable for cross-coupling reactions. mdpi.com

Table 2: Examples of Thiophene Ring Functionalization

| Reaction Type | Reagents | Potential Product | Introduced Functionality |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl3, DMF | Ethyl 4-formyl-5-propylthiophene-2-carboxylate | Formyl group |

| Bromination | Br2, Acetic Acid | Ethyl 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Bromo and formyl groups |

| Lithiation/Quenching | n-BuLi, then DMF | 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Formyl group |

The ethyl ester group at the 2-position is a versatile handle for creating a variety of other carbonyl derivatives. Standard organic transformations can be employed to convert the ester into amides, ketones, and aldehydes, each with distinct chemical properties and potential applications.

Amide Synthesis: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl chloride intermediate. The resulting N-substituted amides can introduce a wide range of functionalities.

Ketone Synthesis: To synthesize a ketone, the ester can first be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be reacted with an organolithium reagent. To prevent over-addition, the carboxylic acid is often converted to a Weinreb amide (N-methoxy-N-methylamide) first, which then reacts with a Grignard or organolithium reagent to afford the ketone.

Aldehyde Synthesis: The reduction of the ester to an aldehyde requires careful control to avoid over-reduction to the alcohol. This can be achieved using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 3: Carbonyl Derivatives from Ester Transformation

| Starting Material | Reagents | Product | Derivative Type |

|---|

Synthesis of Oligomeric and Polymeric Architectures Incorporating the Thiophene-2-carboxylate (B1233283) Moiety

The thiophene-2-carboxylate moiety, particularly when appropriately functionalized, is a valuable building block for the synthesis of oligomers and polymers with interesting electronic and optical properties. These materials are of significant interest in the field of organic electronics.

Conjugated polymers based on thiophene derivatives are widely studied for their potential use in organic solar cells, light-emitting diodes, and field-effect transistors. rsc.org The electronic properties of these polymers can be tuned by the choice of monomers and the synthetic methodology. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful tools for the synthesis of well-defined conjugated polymers. rsc.orgwiley-vch.deresearchgate.netnih.govmdpi.com

To incorporate the this compound unit into a conjugated polymer, it first needs to be di-functionalized with reactive groups suitable for cross-coupling, typically halogens. For example, bromination at the 3- and 4-positions of the thiophene ring would yield a monomer that can be polymerized via Stille coupling with an organotin reagent or via Suzuki coupling with a boronic acid or ester. wiley-vch.deresearchgate.netnih.govmdpi.com The resulting polymer would feature the 5-propylthiophene-2-carboxylate unit as a repeating motif.

Table 4: Proposed Monomer for Conjugated Polymer Synthesis

| Monomer Name | Structure | Polymerization Method | Potential Polymer |

|---|---|---|---|

| Ethyl 3,4-dibromo-5-propylthiophene-2-carboxylate | A thiophene ring with a propyl group at position 5, an ethyl carboxylate at position 2, and bromine atoms at positions 3 and 4. | Stille or Suzuki Coupling | Poly(this compound) |

Co-polymerization offers a strategy to further tailor the properties of thiophene-based polymers. By incorporating different monomer units into the polymer chain, properties such as the band gap, solubility, and morphology can be finely controlled. For example, co-polymerizing a functionalized this compound monomer with other electron-rich or electron-deficient thiophene or aromatic monomers can lead to donor-acceptor copolymers with desirable characteristics for photovoltaic applications.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Thiophene-based dendrimers are of interest for their potential applications in light harvesting and as host molecules. nih.govdocumentsdelivered.com The synthesis of such structures often involves a convergent or divergent approach using functionalized thiophene "dendrons." nih.govdocumentsdelivered.com A functionalized this compound, for instance with peripheral reactive groups, could be incorporated into the outer shell of a dendrimer, or a di-functionalized derivative could act as a branching unit in the dendrimer's construction. nih.govdocumentsdelivered.com

Development of Advanced Intermediates for Complex Organic Synthesis

This compound is a strategic starting material for the synthesis of more elaborate molecules. Its structural features allow for multi-step synthetic sequences to build complex organic frameworks. While specific literature detailing extensive derivatization of this exact ester is emerging, the reactivity of the parent compound, 5-propylthiophene-2-carboxylic acid, provides a strong indication of its synthetic potential.

One of the primary transformations of the carboxylate group is its conversion to an amide. For instance, the synthesis of ethyl 2-[(3-nitrobenzoyl)amino]-5-propyl-thiophene-3-carboxylate showcases the feasibility of introducing complex amide functionalities, albeit on a different regioisomer. This suggests that this compound can readily be converted to a variety of amides by reacting it with different amines, thereby creating a library of compounds with potentially diverse biological activities.

Furthermore, the thiophene ring itself can be functionalized. A notable example in the broader context of propyl-substituted thiophenes is the regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from simple thiophene precursors. This multi-step synthesis demonstrates that the propyl-thiophene core can be elaborated with other functional groups, such as protected hydroxymethyl and formyl groups, which are versatile handles for further synthetic transformations like Wittig reactions, aldol (B89426) condensations, and reductive aminations.

The development of such advanced intermediates is crucial for the construction of intricate molecular targets. The strategic functionalization of the this compound core allows for the sequential introduction of various pharmacophores and structural motifs, leading to the generation of novel compounds with tailored properties.

Table of Key Intermediates and Derivatives

| Starting Material | Reagents and Conditions | Product | Application of Product |

| Thiophene | Multi-step synthesis including bromination, lithiation, and formylation | 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | Advanced intermediate for complex organic synthesis |

| Ethyl 2-amino-5-propylthiophene-3-carboxylate | 3-Nitrobenzoyl chloride, base | ethyl 2-[(3-nitrobenzoyl)amino]-5-propyl-thiophene-3-carboxylate | Potential precursor for bioactive molecules |

The derivatization of this compound and its parent acid into these advanced intermediates underscores the importance of this thiophene scaffold in modern organic synthesis. The ability to introduce a wide array of functional groups in a controlled manner opens up avenues for the discovery of new chemical entities with significant potential in various scientific disciplines.

Computational and Theoretical Investigations of Ethyl 5 Propylthiophene 2 Carboxylate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools used to predict the electronic structure, stability, and reactivity of molecules like Ethyl 5-propylthiophene-2-carboxylate. These methods, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), would allow for the optimization of the molecule's geometry to its lowest energy state. From this optimized structure, various electronic properties can be calculated to understand its chemical behavior.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For thiophene (B33073) derivatives, the distribution of these orbitals is typically spread across the π-conjugated system of the thiophene ring and the carboxylate group. For instance, in a similar compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, DFT calculations have determined a HOMO-LUMO energy gap of 3.919 eV. uomphysics.net A hypothetical FMO analysis for this compound would yield specific energy values for these orbitals and the resulting energy gap, which would be instrumental in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.

For this compound, an EPS map would likely show a negative potential (red) around the oxygen atoms of the carboxylate group, highlighting them as the primary sites for electrophilic interaction. uomphysics.net The thiophene ring and the alkyl chains would exhibit more neutral (green) or slightly positive (blue) potentials. This visualization is critical for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis quantifies the stability of the molecule arising from these interactions. For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ, π orbitals), the hybridization of the atoms, and the extent of electron delocalization across the thiophene ring and the ester functional group.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Structural Dynamics

DFT is a powerful computational method for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, and intermediate transition states.

To understand a chemical reaction involving this compound, such as its synthesis or subsequent modification, DFT can be used to perform a transition state analysis. This involves locating the saddle point on the potential energy surface that connects reactants and products, which corresponds to the transition state structure.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. A reaction coordinate map would visualize the energy profile of the entire reaction pathway, identifying any intermediates and the rate-determining step. For example, studying the hydrolysis of the ester group would involve mapping the energetic pathway of nucleophilic attack by water or a hydroxide (B78521) ion on the carbonyl carbon.

Computational modeling can predict the outcomes of synthetic reactions, including regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, it is possible to determine which product is more likely to form. For instance, in electrophilic substitution reactions on the thiophene ring of this compound, DFT calculations could predict whether substitution is more likely to occur at the C3 or C4 position by comparing the energies of the corresponding transition states. This predictive capability is invaluable for designing efficient and selective synthetic routes.

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding how molecules of "this compound" recognize and bind to each other, which in turn governs the formation of larger, ordered structures known as supramolecular assemblies. Theoretical calculations can predict the types and strengths of these interactions.

The primary non-covalent forces at play in the interactions of "this compound" include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds. The thiophene ring, with its delocalized π-electron system, can participate in π-π stacking interactions. The presence of the sulfur heteroatom introduces polarity and the potential for specific interactions. The ester group (carboxylate) is a key site for dipole-dipole interactions and can act as a hydrogen bond acceptor.

The prediction of supramolecular assembly involves assessing how these pairwise interactions translate into extended, three-dimensional structures. For "this compound," the interplay between the π-stacking of the thiophene rings and the interactions involving the ethyl ester and propyl substituents would dictate the packing in a crystalline or aggregated state. Computational models can simulate the growth of molecular clusters and predict plausible crystal packing arrangements or other self-assembled structures, such as nanowires or liquid crystalline phases, which have been observed for other thiophene derivatives. The alkyl chains (propyl and ethyl groups) can influence the packing by introducing van der Waals interactions and by sterically directing the arrangement of the aromatic cores.

Predicted Intermolecular Interaction Energies for Thiophene-Based Dimers (Analogous Systems)

| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kcal/mol) | Contributing Forces |

|---|---|---|---|

| Parallel-Displaced | π-π Stacking | -2.5 to -4.0 | Dispersion, Electrostatic |

| T-shaped | C-H/π | -2.0 to -3.5 | Dispersion, Electrostatic |

| Carboxylate-Thiophene | Dipole-π | -1.5 to -3.0 | Electrostatic, Dispersion |

Note: The data in this table are representative values for analogous thiophene-containing systems and are intended to provide an estimate of the potential interaction energies for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility of "this compound" and the dynamic processes of its self-assembly.

Conformational Analysis:

The flexibility of "this compound" arises from the rotation around several single bonds: the bond connecting the propyl group to the thiophene ring, the C-C and C-O bonds of the ethyl ester group, and the bond connecting the carboxylate group to the thiophene ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

For the ester group, a key conformational feature is the orientation relative to the thiophene ring. Theoretical studies on similar aromatic esters suggest that a planar or near-planar arrangement is often favored to maximize conjugation. The ethyl and propyl chains will also adopt various conformations, with extended (anti) and folded (gauche) forms being possible. MD simulations can quantify the population of each conformer at a given temperature, providing a dynamic picture of the molecule's shape.

Self-Assembly:

MD simulations can also be employed to model the spontaneous aggregation and ordering of multiple "this compound" molecules from a disordered state. By simulating a system containing many molecules in a solvent box, it is possible to observe the initial stages of self-assembly. These simulations can reveal how the molecules approach each other, the preferred orientations they adopt, and the formation of stable aggregates.

The analysis of the simulation trajectories can provide quantitative data on the structural evolution of the system. For example, the radial distribution function can indicate the preferred distances between molecules, while order parameters can quantify the degree of orientational and positional ordering. These simulations can help to understand how factors like solvent and temperature influence the self-assembly process and the morphology of the resulting nanostructures. For instance, in a nonpolar solvent, the polar ester groups might aggregate, while in a polar solvent, the hydrophobic thiophene rings and alkyl chains might drive aggregation.

Typical Parameters from MD Simulations of Thiophene Derivatives

| Parameter | Description | Typical Values/Observations for Analogous Systems |

|---|---|---|

| Rotational Energy Barrier (C-C single bond in alkyl chain) | The energy required to rotate around a C-C single bond. | 3-5 kcal/mol |

| Torsional Angle Distribution (Thiophene-Carboxylate) | The distribution of angles describing the rotation of the carboxylate group relative to the thiophene ring. | Peaks around 0° and 180°, indicating a preference for planar conformations. |

| Root Mean Square Deviation (RMSD) of Assembled Cluster | A measure of the average distance between the atoms of a superimposed molecular assembly over time. A stable RMSD indicates a stable assembly. | Plateaus after an initial equilibration period, suggesting the formation of a stable aggregate. |

Note: The data in this table are based on general knowledge of molecular dynamics simulations of organic molecules and published data for analogous thiophene systems. They are intended to be illustrative of the types of findings that would be expected for this compound.

Spectroscopic Approaches in Elucidating Reaction Mechanisms and Structural Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For ethyl 5-propylthiophene-2-carboxylate, a combination of one-dimensional and advanced two-dimensional (2D) techniques provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular structure and offering insights into its dynamic behavior.

While a complete 2D NMR analysis of this compound is not extensively published, the expected correlations can be reliably predicted based on its structure and data from analogous compounds. 2D NMR experiments are fundamental for establishing the bonding framework by correlating nuclear spins through bonds. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would show correlations between the two aromatic protons on the thiophene (B33073) ring (H3 and H4). It would also map the connectivity within the ethyl and propyl substituents. Specifically, the methylene (B1212753) protons of the ethyl group would correlate with the methyl protons, and within the propyl group, the C5-methylene protons would correlate with the adjacent methylene protons, which in turn would correlate with the terminal methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.net It is invaluable for assigning carbon resonances. Each protonated carbon in this compound would display a cross-peak in the HSQC spectrum, linking its ¹H chemical shift to its ¹³C chemical shift. This allows for the direct assignment of the thiophene C3 and C4 carbons, as well as all the carbons in the ethyl and propyl chains.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds (²JCH, ³JCH), connecting protons to non-protonated (quaternary) carbons and other carbons within the molecular skeleton. This is particularly useful for identifying the quaternary carbons of the thiophene ring (C2 and C5) and the carbonyl carbon of the ester. For instance, the aromatic protons (H3 and H4) would show correlations to the quaternary carbons C2 and C5. The methylene protons of the ethyl ester would show a key correlation to the carbonyl carbon, confirming the ester functionality.

The following table outlines the predicted key 2D NMR correlations for this compound.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H3 (Thiophene) | H4 | C3 | C2, C4, C5, Carbonyl C |

| H4 (Thiophene) | H3 | C4 | C2, C3, C5, Propyl CH₂ |

| CH₂ (Ethyl Ester) | CH₃ | Ethyl CH₂ | Carbonyl C, Ethyl CH₃ |

| CH₃ (Ethyl Ester) | CH₂ | Ethyl CH₃ | Ethyl CH₂, Carbonyl C |

| CH₂ (Propyl Cα) | CH₂ (Propyl Cβ) | Propyl Cα | C4, C5, Propyl Cβ |

| CH₂ (Propyl Cβ) | CH₂ (Propyl Cα), CH₃ | Propyl Cβ | Propyl Cα, Propyl CH₃ |

| CH₃ (Propyl Cγ) | CH₂ (Propyl Cβ) | Propyl Cγ | Propyl Cβ |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules, such as bond rotations that have energy barriers. youtube.commdpi.com For this compound, DNMR could be employed to investigate the restricted rotation around the single bond connecting the thiophene ring to the carboxylate group (C2-C=O).

At low temperatures, this rotation may be slow enough on the NMR timescale to allow for the observation of distinct conformers (rotamers). The steric hindrance between the sulfur atom of the thiophene ring and the ethoxy group of the ester could create a significant rotational barrier. core.ac.uk As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the NMR frequency difference between the signals, the peaks will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. researchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Fragmentation Pathway Elucidation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺˙) corresponding to its exact mass. The subsequent fragmentation of this ion provides a structural fingerprint.

The fragmentation pathways are predictable based on the functional groups present. libretexts.orgmiamioh.edu Key fragmentation processes for esters and alkyl-substituted aromatic systems include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃).

McLafferty Rearrangement: If a γ-hydrogen is available on one of the alkyl chains, a rearrangement can occur, leading to the elimination of a neutral alkene.

Cleavage of Alkyl Chains: The propyl group can fragment through the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals.

Ring Fragmentation: The stable thiophene ring can also undergo fragmentation, although this often requires higher energy. nih.govresearchgate.net

The table below details the plausible mass fragments for this compound.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 198 | [M]⁺˙ (Molecular Ion) | - |

| 170 | [M - C₂H₄]⁺˙ | Ethene (from propyl chain) |

| 155 | [M - C₃H₃]⁺˙ | Propargyl radical |

| 153 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 125 | [M - OC₂H₅ - CO]⁺ | Ethoxy radical and Carbon monoxide |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. researchgate.net The analysis of this compound would reveal characteristic absorption bands corresponding to its constituent parts. iosrjournals.org

Carbonyl Group (C=O): A strong, sharp absorption band in the IR spectrum between 1710-1730 cm⁻¹ is the most prominent feature, characteristic of an α,β-unsaturated ester.

C-O Stretching: The C-O single bond stretches of the ester group will appear in the 1100-1300 cm⁻¹ region.

Thiophene Ring: Vibrations associated with the thiophene ring include C=C stretching modes around 1350-1530 cm⁻¹ and C-S stretching modes, which are typically weaker and found at lower wavenumbers (e.g., 600-850 cm⁻¹). iosrjournals.org

Aliphatic C-H Bonds: The propyl and ethyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C-H Bonds: The C-H stretching of the thiophene ring protons occurs just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring and C-S bond, which are often more intense in the Raman spectrum than in the IR. These techniques are also valuable for monitoring reaction progress, for example, by observing the appearance of the ester C=O band during an esterification reaction.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |

| Ester C=O Stretch | 1730 - 1710 | Very Strong |

| Thiophene Ring C=C Stretch | 1530 - 1350 | Medium-Variable |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| Thiophene Ring C-S Stretch | 850 - 600 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring, being aromatic, possesses a conjugated π-system. The presence of the electron-withdrawing carboxylate group and the electron-donating propyl group at opposite ends of this system influences its electronic structure and absorption spectrum. nih.gov

Substituted thiophenes typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. acs.org For this compound, one would expect to observe one or more intense absorption maxima (λ_max) between 250 and 300 nm. The exact position and intensity of these bands are sensitive to the substituents and the solvent. rsc.org This technique is useful for confirming the presence of the conjugated thiophene system and for quantitative analysis using the Beer-Lambert law. Studies on similar thiophene derivatives confirm that electronic properties and absorption spectra are highly dependent on the substitution pattern. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination and Non-Covalent Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uomphysics.net A successful crystal structure analysis of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the planarity of the thiophene ring and the geometry of the substituents.

Conformation: The solid-state conformation of the molecule, particularly the dihedral angle between the plane of the thiophene ring and the ester group. Studies on similar structures, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, show that these two planes can be nearly coplanar. nih.gov

Intermolecular Interactions: Identification of non-covalent interactions, such as C-H···O hydrogen bonds or π-π stacking between thiophene rings, which govern the crystal packing.

While a crystal structure for the title compound is not publicly available, data from closely related thiophene carboxylates demonstrate the utility of this technique. For instance, the structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was determined to be monoclinic, with the molecular conformation stabilized by intramolecular hydrogen bonds. nih.gov Such data is crucial for understanding solid-state properties and for validating computational models.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Thiophene Ring C-S Bond Length | ~1.72 Å |

| Thiophene Ring C=C Bond Length | ~1.37 Å |

| Ester C=O Bond Length | ~1.21 Å |

| Dihedral Angle (Ring Plane vs. Ester Plane) | 0 - 20° |

| Dominant Intermolecular Interactions | C-H···O bonds, van der Waals forces |

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the advanced applications of This compound in the fields of materials science and chemical sensing as outlined. The requested applications, including its use as a precursor for conductive polymers, a component in organic light-emitting diodes (OLEDs), a building block for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), a scaffold for liquid crystalline materials, for incorporation into covalent organic frameworks (COFs), or its role in supramolecular chemistry and self-assembly processes, are not documented for this particular chemical compound in peer-reviewed journals, patents, or academic databases.

While the broader class of thiophene derivatives is extensively studied for these applications, the specific substitution pattern of an ethyl ester at the 2-position and a propyl group at the 5-position of the thiophene ring in "this compound" does not appear in literature describing the synthesis or properties of materials for these advanced purposes.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound."